molecular formula C20H21ClN2O4S B2691334 N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1000949-18-7

N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Katalognummer B2691334
CAS-Nummer: 1000949-18-7
Molekulargewicht: 420.91
InChI-Schlüssel: KFMYPGJZRQNQNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as BZP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZP belongs to a class of compounds called piperazines, which have been found to exhibit a range of pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

  • Synthesis and Evaluation: A series of piperidine derivatives, including N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom significantly enhanced activity. These compounds, particularly one identified as compound 21, demonstrated potent inhibition of acetylcholinesterase, suggesting potential as antidementia agents (Sugimoto et al., 1990).

Serotonin Receptor Agonist for Gastrointestinal Motility

  • Synthesis and Pharmacological Properties

    Another application involves synthesizing derivatives of this compound for their effect on gastrointestinal motility. Certain derivatives, such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, were found to accelerate gastric emptying and increase the frequency of defecation, acting as selective 5-HT4 receptor agonists (Sonda et al., 2004).

  • Oral Activity and Bioavailability

    A similar series of derivatives was synthesized and tested for serotonin 4 (5-HT4) receptor agonist activity. These compounds were evaluated for their potential to enhance gastrointestinal motility. However, some compounds, such as compound 1a, demonstrated low bioavailability when given orally due to poor intestinal absorption rate. Modifications to the structure were made to improve oral bioavailability while maintaining pharmacological profiles favorable for gastrointestinal motility (Sonda et al., 2003).

CB1 Cannabinoid Receptor Antagonist

  • Molecular Interaction Studies: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, was studied for its potent and selective antagonism of the CB1 cannabinoid receptor. Using molecular orbital methods, the study identified distinct conformations of the compound, contributing to a deeper understanding of its steric and electrostatic interactions with the CB1 receptor (Shim et al., 2002).

Na+/H+ Antiporter Inhibitors

  • Development of NHE Inhibitors: Another research explored benzoylguanidines, including derivatives with a methylsulfonyl group, as inhibitors of the Na+/H+ exchanger (NHE). This research aimed at developing potent and selective NHE inhibitors for use in treating acute myocardial infarction. It was found that substitution in specific positions of the benzoylguanidine structure was crucial for the potency of these compounds (Baumgarth et al., 1997).

Eigenschaften

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-28(26,27)23-11-5-8-15(13-23)20(25)22-18-10-9-16(21)12-17(18)19(24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,15H,5,8,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMYPGJZRQNQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.